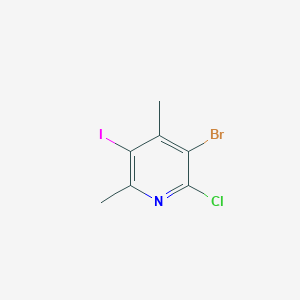

3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, along with two methyl groups at the 4 and 6 positions. The unique combination of these substituents imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method includes:

Halogenation: Starting with 2,4,6-trimethylpyridine, selective halogenation can be achieved using reagents like bromine, chlorine, and iodine under controlled conditions.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve:

Batch Processes: Utilizing large reactors where the starting materials are mixed and reacted under controlled temperatures and pressures.

Continuous Flow Processes: More advanced methods where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control over reaction conditions and higher efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms can be replaced by other groups through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine exerts its effects depends on its interaction with specific molecular targets. For instance:

Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways.

DNA Interaction: It might intercalate into DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-2-chloro-4,6-dimethylpyridine: Lacks the iodine atom, which may affect its reactivity and applications.

2-Chloro-5-iodo-4,6-dimethylpyridine: Lacks the bromine atom, leading to different chemical properties.

3-Bromo-5-iodo-4,6-dimethylpyridine: Lacks the chlorine atom, which can influence its behavior in reactions.

Uniqueness

The presence of all three halogens (bromine, chlorine, and iodine) along with two methyl groups makes 3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine unique. This combination provides a distinct set of chemical properties, such as reactivity and stability, which can be leveraged in various applications.

Biologische Aktivität

3-Bromo-2-chloro-5-iodo-4,6-dimethylpyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. The unique structural features imparted by the halogen substituents make it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C8H7BrClI. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrClI |

| Molecular Weight | 303.47 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that halogenated pyridines exhibit significant antimicrobial properties. A study investigating various pyridine derivatives found that this compound showed promising activity against gram-positive bacteria and certain mycobacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Mycobacterium tuberculosis | 128 µg/mL |

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity towards MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells while exhibiting minimal toxicity to normal cell lines.

Table 2: Cytotoxicity Data on Cancer Cell Lines

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial and cancer cells. It is hypothesized that the halogen atoms enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

- Antibacterial Efficacy : A comparative study assessed the antibacterial efficacy of various halogenated pyridines, including this compound, against resistant strains of Staphylococcus aureus. Results indicated that this compound outperformed several standard antibiotics in terms of MIC values.

- Anticancer Potential : In a study focused on breast cancer treatment, researchers found that treatment with this compound resulted in significant apoptosis in MDA-MB-231 cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Eigenschaften

Molekularformel |

C7H6BrClIN |

|---|---|

Molekulargewicht |

346.39 g/mol |

IUPAC-Name |

3-bromo-2-chloro-5-iodo-4,6-dimethylpyridine |

InChI |

InChI=1S/C7H6BrClIN/c1-3-5(8)7(9)11-4(2)6(3)10/h1-2H3 |

InChI-Schlüssel |

KSQDFPGWFBUCHD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC(=C1I)C)Cl)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.